molecular formula C8H11N3O B14394832 (NE)-N-[1-(2-methylpyrimidin-4-yl)propylidene]hydroxylamine

(NE)-N-[1-(2-methylpyrimidin-4-yl)propylidene]hydroxylamine

Cat. No.: B14394832
M. Wt: 165.19 g/mol
InChI Key: MLHICDQJTXXHPO-YRNVUSSQSA-N
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Description

(NE)-N-[1-(2-methylpyrimidin-4-yl)propylidene]hydroxylamine is a chemical compound that belongs to the class of hydroxylamines Hydroxylamines are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[1-(2-methylpyrimidin-4-yl)propylidene]hydroxylamine typically involves the condensation of 2-methylpyrimidine-4-carbaldehyde with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a mild acid catalyst to facilitate the condensation process. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[1-(2-methylpyrimidin-4-yl)propylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include nitroso compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(NE)-N-[1-(2-methylpyrimidin-4-yl)propylidene]hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (NE)-N-[1-(2-methylpyrimidin-4-yl)propylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Hydroxylamine: A simpler analog with similar reactivity but lacking the pyrimidine moiety.

    2-Methylpyrimidine: Shares the pyrimidine core but lacks the hydroxylamine functionality.

    N-Substituted Hydroxylamines: Compounds with different substituents on the nitrogen atom, leading to variations in reactivity and properties.

Uniqueness

(NE)-N-[1-(2-methylpyrimidin-4-yl)propylidene]hydroxylamine is unique due to the presence of both the pyrimidine ring and the hydroxylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

(NE)-N-[1-(2-methylpyrimidin-4-yl)propylidene]hydroxylamine

InChI

InChI=1S/C8H11N3O/c1-3-7(11-12)8-4-5-9-6(2)10-8/h4-5,12H,3H2,1-2H3/b11-7+

InChI Key

MLHICDQJTXXHPO-YRNVUSSQSA-N

Isomeric SMILES

CC/C(=N\O)/C1=NC(=NC=C1)C

Canonical SMILES

CCC(=NO)C1=NC(=NC=C1)C

Origin of Product

United States

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